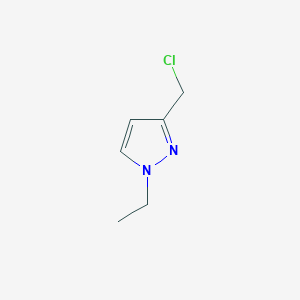

3-(chloromethyl)-1-ethyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTKEYVZGCCFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172973-66-8 | |

| Record name | 3-(chloromethyl)-1-ethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-1-ethyl-1H-pyrazole: A Key Intermediate for Pharmaceutical Research

Prepared by: A Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of applications, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][2][3][4] The versatility of the pyrazole scaffold allows for fine-tuning of steric and electronic properties, making it a "privileged structure" in drug design.[2] Among the vast library of pyrazole derivatives, 3-(chloromethyl)-1-ethyl-1H-pyrazole stands out as a particularly valuable synthetic intermediate. Its chloromethyl group provides a reactive electrophilic handle for introducing the pyrazole moiety into larger molecules via nucleophilic substitution, making it a crucial building block for constructing complex pharmaceutical candidates.[5]

This guide provides a comprehensive overview of the synthesis and characterization of this compound, written from the perspective of a senior application scientist. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide actionable insights for researchers in organic synthesis and drug development.

Section 1: Physicochemical Properties and Safety Profile

A thorough understanding of a compound's properties is paramount before its inclusion in any synthetic workflow.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 137322-92-8 (for the free base) | Internal Calculation |

| Molecular Formula | C₆H₉ClN₂ | [6] |

| Molecular Weight | 144.60 g/mol | Internal Calculation |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General Knowledge |

| Boiling Point | Not readily available; requires experimental determination | |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Alcohols) | General Knowledge |

Safety and Handling:

This compound hydrochloride is classified as a combustible solid. As an alkylating agent, the compound should be regarded as potentially harmful and handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

Section 2: Retrosynthetic Analysis and Synthesis Strategy

A robust synthetic strategy begins with a logical retrosynthetic analysis. The most direct approach to the target molecule involves a two-step sequence starting from a commercially available pyrazole precursor.

Caption: Retrosynthetic pathway for the target molecule.

This analysis reveals a key intermediate: (1-ethyl-1H-pyrazol-3-yl)methanol . The synthesis can therefore be logically divided into two primary stages:

-

N-Ethylation and Functional Group Interconversion: Attaching the ethyl group to the pyrazole nitrogen and ensuring the presence of a hydroxymethyl group at the 3-position.

-

Chlorination: Converting the primary alcohol of the hydroxymethyl group into the desired chloromethyl functionality.

This strategy is advantageous as it builds complexity in a controlled manner and utilizes common, well-understood reactions.

Section 3: Detailed Experimental Protocol

The following protocol represents a field-proven method for the reliable synthesis of the title compound.

Caption: Overall experimental workflow for the two-step synthesis.

Step 1: Synthesis of (1-Ethyl-1H-pyrazol-3-yl)methanol

This step involves the N-alkylation of a pyrazole ester followed by reduction. The regioselectivity of the N-alkylation is a critical consideration in pyrazole chemistry, as reactions can often yield a mixture of 1,3- and 1,5-regioisomers.[7] Using a pre-substituted pyrazole-3-carboxylate and appropriate basic conditions helps to favor the desired 1,3-isomer.

Materials and Reagents:

-

Ethyl 1H-pyrazole-3-carboxylate

-

Iodoethane (or Diethyl Sulfate)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate, Saturated Sodium Sulfate solution, Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

N-Ethylation: To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq). Stir the suspension vigorously.

-

Add iodoethane (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate. Purify by column chromatography if necessary.

-

Reduction: Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a separate flask under an inert atmosphere (Argon or Nitrogen) and cool to 0°C.

-

Slowly add a solution of the ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates complete conversion of the ester.

-

Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude (1-ethyl-1H-pyrazol-3-yl)methanol can be purified by column chromatography (e.g., using an ethyl acetate/hexanes gradient).

Step 2: Chlorination to Yield this compound

The conversion of a primary alcohol to an alkyl chloride is a classic transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this step.

Causality Behind Reagent Choice: Thionyl chloride is highly effective for this conversion. The reaction proceeds via a chlorosulfite intermediate. A key advantage of SOCl₂ over other chlorinating agents is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process significantly.[8][9] The reaction is typically performed at low temperatures to control its exothermic nature and can be catalyzed by a small amount of DMF or pyridine.[10]

Materials and Reagents:

-

(1-Ethyl-1H-pyrazol-3-yl)methanol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the (1-ethyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise via syringe. Caution: The reaction is exothermic and releases HCl gas. Ensure adequate stirring and maintain the temperature at 0°C during addition.

-

After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.[11]

-

Once the reaction is complete, cool it back to 0°C and slowly quench by pouring it over crushed ice.

-

Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

Section 4: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is required.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (d, 1H, pyrazole-H5), ~6.2 (d, 1H, pyrazole-H4), ~4.6 (s, 2H, -CH₂Cl), ~4.1 (q, 2H, -NCH₂CH₃), ~1.4 (t, 3H, -NCH₂CH₃). Note: Exact shifts and coupling constants require experimental verification. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~149 (C3), ~130 (C5), ~106 (C4), ~46 (-NCH₂CH₃), ~38 (-CH₂Cl), ~15 (-NCH₂CH₃). |

| Mass Spec. (EI) | m/z: Expected [M]⁺ at ~144.6 and [M+2]⁺ at ~146.6 (due to ³⁷Cl isotope) in an approx. 3:1 ratio. Key fragments would involve loss of Cl and the ethyl group. |

| IR (ATR) | cm⁻¹: ~2980 (C-H alkane), ~1500 (C=N, C=C ring stretch), ~750 (C-Cl stretch). |

| HPLC Purity | >95% (typical target). Method: C18 column, mobile phase gradient of Acetonitrile/Water, UV detection at ~210 nm.[11] |

Interpreting the Data:

-

¹H NMR: The two doublets in the aromatic region are characteristic of a 1,3-disubstituted pyrazole ring. The singlet for the chloromethyl protons (-CH₂Cl) should be sharp and integrate to 2H. The quartet and triplet confirm the presence of the N-ethyl group.

-

Mass Spectrometry: The isotopic pattern of chlorine is a definitive diagnostic tool. The presence of a significant M+2 peak is strong evidence for a monochlorinated compound.

-

Chromatography: HPLC is the gold standard for assessing the purity of the final compound, ensuring it is free from starting materials and byproducts before use in subsequent applications.

Section 5: Applications as a Synthetic Building Block

The utility of this compound lies in its ability to act as an efficient electrophile in Sₙ2 reactions. The chloromethyl group is readily displaced by a wide variety of nucleophiles.

Caption: General Sₙ2 reaction scheme using the title compound.

This reactivity allows for the straightforward incorporation of the 1-ethyl-pyrazole moiety into diverse molecular scaffolds, a common strategy in the synthesis of potential drug candidates. For example, reaction with amines, phenols, or thiols can generate libraries of compounds for screening against various biological targets. This approach has been successfully employed in the development of inhibitors for enzymes like cytochrome P450.[5]

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical and chemical research. The two-step synthetic route presented here, involving N-ethylation/reduction followed by a robust thionyl chloride-mediated chlorination, is a reliable and scalable method for its production. Careful execution of the protocol and rigorous characterization using a suite of analytical techniques are essential to ensure the quality and purity required for advanced applications in drug discovery. The insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this important chemical building block in their own laboratories.

References

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Babu, C.S., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]

-

Forbes, D.C., et al. (2024). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank, 2024(1), M2124. Available at: [Link]

-

Peregudov, A.S., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]

-

Waheed, N.A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125. Available at: [Link]

-

Hanna, M.A., et al. (2013). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. International Journal of Organic Chemistry, 3(1), 1-10. Available at: [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Available at: [Link]

-

Sciencemadness.org. (2008). thionyl chloride and alcohols. Available at: [Link]

-

YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

Angene. (n.d.). This compound hydrochloride(CAS# 1313410-14-8). Available at: [Link]

-

ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

-

Leyssen, P., et al. (2011). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 54(18), 6249-6261. Available at: [Link]

-

Reddit. (2023). Help with thionyl chloride halogenation. Available at: [Link]

-

da Silva, F.C., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 79(1), 1-10. Available at: [Link]

-

Molekula. (n.d.). ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. Available at: [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. angenesci.com [angenesci.com]

- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. reddit.com [reddit.com]

- 11. orgsyn.org [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 3-(chloromethyl)-1-ethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(chloromethyl)-1-ethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] Accurate structural elucidation and purity assessment are critical for any application, making a thorough spectroscopic analysis indispensable. This guide provides a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published[3], this guide, grounded in the established spectroscopic principles of pyrazole derivatives[1][2][4], will serve as a robust framework for its synthesis, characterization, and quality control. We will explore the theoretical underpinnings of the expected spectral features and provide field-proven methodologies for their acquisition and interpretation.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with the IUPAC name 3-(chloromethyl)-1-ethylpyrazole, dictates the expected spectroscopic signatures.[5] The key structural features to be identified are the pyrazole ring protons, the ethyl group protons, and the chloromethyl group protons, as well as the carbon framework and characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Expected Data:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | 3H |

| CH₂ (ethyl) | 4.0 - 4.2 | Quartet (q) | 2H |

| CH₂ (chloromethyl) | 4.6 - 4.8 | Singlet (s) | 2H |

| H-4 (pyrazole) | 6.2 - 6.4 | Doublet (d) | 1H |

| H-5 (pyrazole) | 7.3 - 7.5 | Doublet (d) | 1H |

Interpretation and Rationale:

The ethyl group should present as a characteristic triplet-quartet pattern due to spin-spin coupling between the methyl and methylene protons. The downfield shift of the ethyl CH₂ group is attributed to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring. The chloromethyl protons are expected to appear as a singlet, significantly downfield due to the electron-withdrawing effect of the chlorine atom. The two pyrazole ring protons, H-4 and H-5, will appear as doublets due to coupling with each other. The H-5 proton is anticipated to be further downfield than H-4, influenced by the adjacent nitrogen and the overall electron distribution in the ring.

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired on a 300 or 500 MHz spectrometer.[1]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

-

Data Acquisition: Acquire the spectrum with a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.[1]

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the peaks to determine the relative proton ratios.

Workflow for ¹H NMR Analysis:

Caption: Workflow for obtaining and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expected Data:

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C H₃ (ethyl) | 14 - 16 |

| C H₂ (ethyl) | 48 - 50 |

| C H₂ (chloromethyl) | 40 - 42 |

| C -4 (pyrazole) | 105 - 107 |

| C -5 (pyrazole) | 128 - 130 |

| C -3 (pyrazole) | 145 - 147 |

Interpretation and Rationale:

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The aliphatic carbons of the ethyl and chloromethyl groups will appear in the upfield region. The pyrazole ring carbons will be in the downfield region, with C-3 being the most deshielded due to its attachment to the chloromethyl group and its position between two nitrogen atoms.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 75 or 125 MHz spectrometer. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.[1]

-

Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Data:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type |

| 3100 - 3150 | C-H stretching (aromatic - pyrazole ring) |

| 2850 - 3000 | C-H stretching (aliphatic - ethyl and chloromethyl) |

| 1500 - 1600 | C=N and C=C stretching (pyrazole ring) |

| 1350 - 1480 | C-H bending (aliphatic) |

| 650 - 800 | C-Cl stretching |

Interpretation and Rationale:

The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic pyrazole ring and the aliphatic side chains. The characteristic stretching of the C=N and C=C bonds within the pyrazole ring will also be prominent. A key feature to confirm the presence of the chloromethyl group is the C-Cl stretching vibration, which is expected in the fingerprint region.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.[6] Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Data:

| m/z | Ion (Predicted) |

| 144/146 | [M]⁺ (Molecular Ion) |

| 109 | [M - Cl]⁺ |

| 95 | [M - CH₂Cl]⁺ |

Interpretation and Rationale:

The molecular ion peak ([M]⁺) is expected at m/z 144, with an isotopic peak ([M+2]⁺) at m/z 146 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.[3] Fragmentation is likely to occur through the loss of a chlorine radical to give a fragment at m/z 109, and the loss of the chloromethyl radical to yield a fragment at m/z 95. These fragmentation patterns can be used to confirm the presence and location of the substituents.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for small molecules.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured and plotted against its m/z to generate the mass spectrum.

Logical Flow of Spectroscopic Analysis:

Caption: Logical workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on established principles for pyrazole derivatives, the outlined experimental protocols offer a robust framework for obtaining and interpreting empirical data. This multi-faceted analytical approach is fundamental for ensuring the quality and integrity of this compound in research and development settings.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate.

- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives - Benchchem.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.

- This compound - PubChemLite.

- This compound hydrochloride(CAS# 1313410-14-8 ) - angenechemical.com.

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central.

- This compound hydrochloride AldrichCPR | Sigma-Aldrich.

- Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C6H9ClN2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. mdpi.com [mdpi.com]

physical and chemical properties of 3-(chloromethyl)-1-ethyl-1H-pyrazole

An In-Depth Technical Guide to 3-(Chloromethyl)-1-ethyl-1H-pyrazole

Introduction

This compound is a substituted pyrazole derivative that serves as a valuable and versatile building block in synthetic organic chemistry. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2][3] The presence of a reactive chloromethyl group at the 3-position, combined with an ethyl group at the N1 position, makes this particular molecule a strategic intermediate for introducing the 1-ethyl-1H-pyrazol-3-yl)methyl moiety into larger, more complex structures. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Molecular and Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. The key physicochemical data for this compound are summarized below. It is important to note that this compound is often supplied and handled as its hydrochloride salt, which improves its stability and handling characteristics.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₉ClN₂ | |

| Molecular Weight | 144.60 g/mol | Calculated |

| Appearance | Solid (as hydrochloride salt) | |

| SMILES String | ClCC1=NN(CC)C=C1 | |

| InChI Key | ORRXOKMLCURUCL-UHFFFAOYSA-N | |

| CAS Number | 503399-35-9 | N/A |

| MDL Number | MFCD28024761 |

Note: Data for the free base may vary. The hydrochloride salt is the common commercial form.

Part 2: Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with the Knorr pyrazole synthesis being a foundational method.[4][5] While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic pathway originating from readily available starting materials.

Conceptual Synthetic Workflow

A plausible and efficient synthesis involves the chlorination of the corresponding hydroxymethyl precursor, which itself can be derived from the formylation of 1-ethyl-1H-pyrazole followed by reduction.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Expertise Insight: The choice of a chlorinating agent is critical. Thionyl chloride (SOCl₂) is often preferred for converting primary alcohols to alkyl chlorides due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or chloroform at low temperatures to control reactivity and minimize side reactions.

-

Preparation of (1-Ethyl-1H-pyrazol-3-yl)methanol: To a stirred solution of 1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde. The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alcohol, which can be used in the next step without further purification.

-

Chlorination: The crude (1-ethyl-1H-pyrazol-3-yl)methanol (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C under an inert atmosphere (e.g., argon). Thionyl chloride (1.2 eq) is added dropwise via syringe. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Workup and Purification: The reaction mixture is carefully quenched by pouring it onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets or doublets for the pyrazole ring protons, and a key singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of 4.5-5.0 ppm.[6]

-

¹³C NMR: The carbon spectrum would confirm the presence of all six unique carbon atoms, with the chloromethyl carbon appearing at a characteristic chemical shift.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.[8] The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as a distinct C-Cl stretching vibration.[6][9]

Part 3: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which makes it an excellent electrophile for substitution reactions.

Core Reactivity: Nucleophilic Substitution

The primary mode of reaction is Sₙ2-type displacement of the chloride by a wide range of nucleophiles. The chloromethyl group acts as a versatile handle to attach the pyrazole scaffold to other molecules.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3-(Chloromethyl)-1-ethyl-1H-pyrazole: A Versatile Intermediate for Drug Discovery

This guide provides an in-depth overview of 3-(chloromethyl)-1-ethyl-1H-pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, a robust synthetic strategy, its pivotal role as a reactive intermediate, and essential safety protocols for laboratory handling.

Core Compound Identification

The subject of this guide is the pyrazole derivative, this compound. Its fundamental identifiers are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| Chemical Name | This compound | PubChem[1][2] |

| CAS Number | 1172973-66-8 | PubChem[1] |

| Molecular Formula | C₆H₉ClN₂ | PubChem[2][3] |

| Molecular Weight | 144.60 g/mol | PubChem[1] |

| Canonical SMILES | CCN1C=CC(=N1)CCl | PubChem[2] |

| InChI Key | JFTKEYVZGCCFHT-UHFFFAOYSA-N | PubChem[2] |

A hydrochloride salt of this compound is also commercially available (CAS No: 1313410-14-8), which may be preferred in certain applications for its potentially greater stability and ease of handling.[4][5]

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, recognized for its metabolic stability and versatile biological activities.[6][7][8] Its derivatives are integral to a wide range of approved therapeutics, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[7][8] The unique arrangement of its two adjacent nitrogen atoms allows for hydrogen bond donor and acceptor capabilities, facilitating precise interactions with biological targets.[7] this compound serves as a valuable starting material for introducing this potent pharmacophore into novel molecular entities. The ethyl group at the N1 position enhances lipophilicity, a key parameter in modulating pharmacokinetic properties, while the chloromethyl group at the C3 position provides a reactive handle for synthetic diversification.

Synthesis and Mechanism

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic pathway can be constructed based on established methodologies for analogous 4-(chloromethyl)pyrazoles.[9] This multi-step approach offers a logical and experimentally sound route starting from readily available precursors.

Proposed Synthetic Workflow

The synthesis hinges on the initial formation of the pyrazole ring, followed by functional group manipulations to install the chloromethyl moiety.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted from General Methods)

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde

-

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring under an inert atmosphere (e.g., Argon).

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-ethyl-3-methyl-1H-pyrazole in DMF to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃ solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the aldehyde.

Step 2: Reduction to (1-Ethyl-1H-pyrazol-3-yl)methanol

-

Dissolve the crude 1-ethyl-1H-pyrazole-3-carbaldehyde in a suitable alcohol solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction at room temperature until the aldehyde is fully consumed (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the alcohol.

Step 3: Chlorination to this compound [9]

-

Dissolve the (1-ethyl-1H-pyrazol-3-yl)methanol in a non-protic solvent such as toluene or dichloromethane.

-

Add thionyl chloride (SOCl₂) dropwise at room temperature.

-

Heat the mixture to reflux (e.g., 110-115 °C for toluene) for 2-4 hours.

-

Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Reactivity and Application in Synthesis

The primary utility of this compound lies in the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, serving as a linchpin in multi-step synthetic campaigns.

A prime example is its use in the synthesis of N-alkylated heterocycles. The pyrazole can react with other nitrogen-containing rings, such as imidazole or triazole, to form a new C-N bond, effectively linking two heterocyclic systems.[9]

Workflow: Nucleophilic Substitution with Imidazole

Caption: Reaction workflow for coupling with imidazole.

Protocol: Synthesis of 1-((1-Ethyl-1H-pyrazol-3-yl)methyl)-1H-imidazole[9]

-

To a stirred suspension of potassium carbonate in dry acetonitrile, add imidazole.

-

Heat the reaction mixture to reflux (approx. 45 °C) for 1 hour to form the imidazolide anion.

-

Cool the mixture to room temperature and add a solution of this compound.

-

Heat the reaction mixture to 70 °C and maintain overnight, monitoring for completion by TLC.

-

Evaporate the solvent under reduced pressure.

-

Dilute the resulting residue with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

This synthetic utility makes the compound an attractive intermediate for building complex molecules, including potential Glycine Transporter 1 (GlyT1) inhibitors and other neurologically active agents.

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not universally available, data from analogous chloromethylated heterocyclic compounds indicate that it should be handled with care. The following precautions are advised.[1][3][10]

| Hazard Category | Precautionary Measures and Statements |

| Acute Toxicity | May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3][11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[3][4][10] |

| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Remove contaminated clothing and rinse skin with plenty of water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3] |

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined structure, coupled with the reactive chloromethyl handle, provides medicinal chemists with a reliable tool for incorporating the pharmacologically relevant ethyl-pyrazole motif into complex molecular architectures. Understanding its synthesis, reactivity, and proper handling procedures is essential for leveraging its full potential in the design and development of next-generation therapeutics.

References

-

Angene Chemical. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Sarpong Group, University of California, Berkeley. (2016). Carcinogens Standard Operating Procedure. Retrieved from [Link]

- de Souza, M. V. N., et al. (2012). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-(chloromethyl)-1-ethyl-1h-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Bonacorso, H. G., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 72(14), 5235–5238.

- Martins, M. A. P., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 24(11), 2168.

- de Souza, M. V. N. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(7), 987.

-

MDPI. (n.d.). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Retrieved from [Link]

- Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 14257-14283.

- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-942.

- Sharma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.

- Kumar, A., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 175–183.

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. PubChemLite - this compound (C6H9ClN2) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. angenesci.com [angenesci.com]

- 5. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sarponggroup.com [sarponggroup.com]

A Comprehensive Technical Guide to the Stability and Storage of 3-(chloromethyl)-1-ethyl-1H-pyrazole

Introduction

3-(chloromethyl)-1-ethyl-1H-pyrazole is a key heterocyclic building block in contemporary drug discovery and agrochemical research. Its unique trifunctional architecture, comprising a pyrazole core, a reactive chloromethyl group, and an ethyl substituent, makes it a versatile synthon for accessing a diverse range of molecular targets. The inherent reactivity of the chloromethyl group, while synthetically advantageous, also presents significant challenges regarding the compound's stability and long-term storage. This guide provides an in-depth analysis of the factors influencing the stability of this compound, offering field-proven insights and best practices for its handling and storage to ensure its integrity and performance in research and development.

Chemical Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The pyrazole ring is an aromatic heterocycle, which generally confers a degree of stability. However, the exocyclic chloromethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its degradation.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound. Understanding and controlling these factors are paramount to preserving the compound's quality.

Temperature

Moisture

The presence of moisture is a critical concern due to the reactivity of the chloromethyl group. Water can act as a nucleophile, leading to the hydrolysis of the C-Cl bond to form the corresponding hydroxymethyl derivative. This not only consumes the starting material but also introduces impurities that can complicate subsequent reactions. Therefore, it is crucial to store the compound in a dry environment, preferably in a desiccator or under an inert atmosphere.[1]

Light

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions in many organic molecules.[1] For pyrazole derivatives, protection from light is a common recommendation to prevent unspecified degradation pathways.[2] Storing this compound in amber vials or other light-blocking containers is a prudent measure to mitigate this risk.

pH and Chemical Incompatibility

The chloromethyl group is susceptible to attack by both nucleophiles and bases. Therefore, contact with strong acids, bases, and nucleophilic reagents should be avoided during storage. Strong acids could potentially lead to salt formation and other degradation pathways.[1] The compound should not be stored in solution, especially in protic or nucleophilic solvents, for extended periods, as this can facilitate degradation. If temporary storage in solution is necessary, the use of a dry, aprotic solvent at low temperatures is recommended.[1]

Recommended Storage Conditions

Based on the chemical properties of this compound and general guidelines for similar compounds, the following storage conditions are recommended to ensure its long-term stability.

| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Justification |

| Temperature | 2-8°C (Refrigerated)[1][2] | -20°C or below (Frozen)[1] | Reduces the rate of chemical degradation. |

| Atmosphere | Tightly sealed container | Tightly sealed container under an inert atmosphere (e.g., Argon, Nitrogen)[2] | Minimizes exposure to moisture and oxygen. |

| Light | Amber vial or light-blocking container[1][2] | Amber vial or light-blocking container[1][2] | Prevents light-induced degradation. |

| Moisture | Store in a desiccated environment[1] | Store in a desiccated environment[1] | Prevents hydrolysis of the chloromethyl group. |

Potential Degradation Pathways

While specific degradation studies on this compound are not publicly available, two primary degradation pathways can be anticipated based on its structure.

-

Hydrolysis: Reaction with water or other nucleophiles to form 3-(hydroxymethyl)-1-ethyl-1H-pyrazole.

-

Oxidation: Although the pyrazole ring is relatively stable to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, could potentially lead to the formation of N-oxides or other oxidation byproducts.[1][2]

Diagram: Potential Degradation Pathways

Caption: Anticipated degradation pathways for this compound.

Experimental Protocol: Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions, a formal stability study is recommended.

Objective:

To evaluate the stability of this compound under various storage conditions (temperature, light, humidity) over time.

Methodology:

-

Sample Preparation: Aliquot the compound into multiple sealed, amber glass vials. Prepare separate sets for each storage condition to be tested.

-

Storage Conditions:

-

-20°C (Freezer, protected from light)

-

2-8°C (Refrigerator, protected from light)

-

25°C / 60% Relative Humidity (ICH conditions, protected from light)

-

25°C / 60% Relative Humidity (ICH conditions, exposed to light)

-

-

Time Points: Pull samples for analysis at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12 months).

-

Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of the compound. The method should be able to separate the parent compound from potential degradants.

-

Data Analysis: At each time point, determine the purity of the sample and identify and quantify any degradation products. A change in physical appearance (e.g., color) or the appearance of new peaks in the chromatogram can indicate degradation.[1]

Diagram: Experimental Workflow for Stability Testing

Caption: Workflow for conducting a comprehensive stability study.

Conclusion

The stability of this compound is a critical parameter that can influence the success of research and development activities. While this compound is a valuable synthetic intermediate, its reactive chloromethyl group necessitates careful handling and storage to prevent degradation. By controlling key environmental factors such as temperature, moisture, and light, and by avoiding contact with incompatible materials, the integrity of this compound can be maintained. For critical applications, conducting a formal stability study is strongly recommended to establish appropriate storage conditions and shelf-life. This proactive approach to stability management will ensure the reliability and reproducibility of experimental results.

References

-

Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Retrieved from [Link]

Sources

The Synthetic Chemist's Compass: A Technical Guide to 3-(Chloromethyl)-1-ethyl-1H-pyrazole

Abstract

3-(Chloromethyl)-1-ethyl-1H-pyrazole is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines the stable, aromatic pyrazole core, an N-ethyl group that enhances solubility and modulates biological activity, and a highly reactive chloromethyl handle at the C3 position. This reactive site serves as a linchpin for introducing the pyrazole scaffold into larger, more complex molecules via nucleophilic substitution. This guide provides an in-depth exploration of the synthesis, reactivity, and practical application of this valuable synthon. We will dissect a robust, multi-step synthetic pathway, explain the chemical principles underpinning each transformation, detail protocols for its use in further synthesis, and present a case study that highlights the importance of the pyrazole core in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Pyrazole Core and the Utility of a Reactive Handle

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the blockbuster anti-inflammatory agent Celecoxib.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] The strategic functionalization of the pyrazole ring is paramount to modulating its pharmacokinetic and pharmacodynamic properties.

This compound emerges as a particularly useful intermediate. The N-ethyl group is a common substituent that can improve lipophilicity and metabolic stability. The critical feature, however, is the C3-chloromethyl group (-CH₂Cl). This benzylic-like halide is an excellent electrophile, primed for facile Sₙ2 reactions with a wide array of nucleophiles. This reactivity allows chemists to tether the 1-ethyl-pyrazole moiety to diverse molecular fragments, making it an ideal building block for constructing libraries of compounds in drug discovery campaigns.

Physicochemical & Spectroscopic Profile

Proper characterization is the bedrock of chemical synthesis. The table below summarizes the key physical properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂ | PubChem CID: 25248082[4] |

| Molecular Weight | 144.60 g/mol | PubChem CID: 25248082[4] |

| Appearance | Expected to be a solid or oil | General Knowledge |

| XlogP (Predicted) | 1.0 | PubChemLite[5] |

| Monoisotopic Mass | 144.04543 Da | PubChemLite[5] |

Spectroscopic analysis is essential for confirming the structure and purity. Key expected signals would include:

-

¹H NMR: Distinct signals for the ethyl group (a triplet and a quartet), two distinct aromatic protons on the pyrazole ring, and a key singlet for the chloromethyl (-CH₂) protons.

-

¹³C NMR: Resonances corresponding to the two carbons of the ethyl group, the three distinct carbons of the pyrazole ring, and the chloromethyl carbon.

-

Mass Spectrometry: A molecular ion peak (M⁺) showing the characteristic isotopic pattern for a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Synthesis of the Building Block: A Four-Step Approach

The synthesis of this compound can be efficiently achieved through a logical four-step sequence starting from readily available precursors. This pathway involves the formation of the pyrazole core, followed by functional group manipulations at the C3 position.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

The foundational pyrazole ring is constructed via a classical cyclocondensation reaction.

Causality & Expertise: The reaction between a 1,3-dicarbonyl compound (or its equivalent, like malondialdehyde) and a hydrazine is the most fundamental and widely used method for pyrazole synthesis.[6] Using ethylhydrazine directly installs the desired N-ethyl substituent. Malondialdehyde itself is prone to polymerization, so commercially available, stable equivalents like 1,1,3,3-tetramethoxypropane are often used, which hydrolyze in situ under acidic conditions to generate the required dialdehyde.[7]

Step 2: Vilsmeier-Haack Formylation to 1-Ethyl-1H-pyrazole-3-carbaldehyde

Causality & Expertise: The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like pyrazoles.[3][8][9] The reaction utilizes the "Vilsmeier reagent," a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[8] This reagent is a mild electrophile, which is crucial because the pyrazole ring is not as activated as systems like pyrrole or phenol. The formylation occurs regioselectively at the C4 position (using pyrazole numbering, which corresponds to the C3 position in the final named product). This selectivity is governed by the electronic properties of the pyrazole ring.

Step 3: Reduction to (1-Ethyl-1H-pyrazol-3-yl)methanol

Causality & Expertise: The reduction of the aldehyde to a primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step. While a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would also be effective, NaBH₄ offers significant practical advantages. It is a milder, more selective reagent that reduces aldehydes and ketones but typically not other functional groups like esters or amides.[10] Crucially, NaBH₄ is stable in protic solvents like ethanol or methanol, making the reaction setup and workup significantly safer and more straightforward than with LiAlH₄, which reacts violently with such solvents.[11][12]

Step 4: Chlorination to this compound

Causality & Expertise: The final conversion of the primary alcohol to the target alkyl chloride is reliably achieved using thionyl chloride (SOCl₂).[13] This reagent is highly effective and advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[14] The reaction mechanism involves the formation of a chlorosulfite intermediate, which renders the hydroxyl group an excellent leaving group. The subsequent nucleophilic attack by the chloride ion yields the final product. Adding a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which acts as a more potent activating agent for the alcohol.[14][15][16]

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol based on established chemical principles. Researchers should perform their own optimization and safety assessments.

Step 1 & 2 are often telescoped. For clarity, a full sequence is described.

Part A: Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Formylation: Dissolve 1-ethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 70-80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[17]

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Part B: Reduction and Chlorination

-

Reduction: Dissolve the crude 1-ethyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol or ethanol (10 volumes). Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature, monitoring by TLC.

-

Quenching: Carefully add water to quench the excess NaBH₄, followed by dilute HCl to neutralize the mixture. Remove the bulk of the alcohol solvent in vacuo. Extract the aqueous residue with ethyl acetate, dry the organic phase, and concentrate to yield crude (1-ethyl-1H-pyrazol-3-yl)methanol.

-

Chlorination: Dissolve the crude alcohol (1 equivalent) in an appropriate solvent like dichloromethane. Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0 °C. A catalytic amount of DMF (1-2 drops) can be added.

-

Reaction & Isolation: Allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound. Purify by column chromatography or distillation as needed.

Reactivity and Application in Synthesis

The synthetic value of this compound lies in the reactivity of its chloromethyl group as an electrophile in Sₙ2 reactions.

Caption: Reactivity of the title compound with various nucleophiles.

This reactivity allows for the straightforward introduction of the pyrazole scaffold into diverse molecular architectures. The reaction is typically performed in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the HCl generated during the reaction.

Protocol: N-Alkylation of an Aniline Derivative

-

Setup: To a solution of 4-methoxyaniline (1.0 equivalent) in dry acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 equivalents).

-

Addition: Add a solution of this compound (1.1 equivalents) in acetonitrile dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Case Study: The Pyrazole Core in COX-2 Inhibitors

While a direct synthesis of a marketed drug using this compound is not readily found, its structural motif is highly relevant to the class of diarylpyrazole COX-2 inhibitors, exemplified by Celecoxib .

The synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione with 4-sulfonamidophenylhydrazine.[18][19] This reaction creates the central 1,5-diarylpyrazole core in a single step. This highlights a key strategic consideration in synthesis: while building blocks like our title compound are excellent for derivatization, sometimes the core heterocycle is constructed with the desired substituents already incorporated into the precursors.

Nonetheless, the value of this compound lies in its ability to rapidly generate analogs for structure-activity relationship (SAR) studies. A medicinal chemist could, for example, react it with a library of anilines, thiophenols, or other nucleophiles to explore how different groups attached to the C3-methylene linker affect binding affinity and selectivity for a given biological target.

Handling and Safety

This compound, as an alkylating agent, should be handled with care. Based on safety data for analogous compounds, it should be considered harmful if swallowed, a skin irritant, and a serious eye irritant.[11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and efficient entry point for incorporating the N-ethylpyrazole scaffold into complex molecules. Its synthesis is achievable through a robust, four-step sequence employing well-understood and scalable reactions. The true power of this building block resides in the predictable and efficient reactivity of its chloromethyl group, enabling chemists to rapidly explore chemical space and optimize molecular properties. As the demand for novel, patentable bioactive compounds continues to grow, the strategic use of versatile building blocks like this compound will remain a cornerstone of successful research and development in the chemical sciences.

References

-

Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + cat. DMF). Retrieved from [Link]

-

Deeksha. (2018). Why is NaBH4 preferred over LiAlH4 in reduction of stable alkyl halides having functional groups such as carboxylic acid, ester, amide, cyanide?. Quora. Retrieved from [Link]

-

Ji, S., Tsegay, S., & Marnett, L. J. (2002). Reaction of malondialdehyde-DNA adducts with hydrazines-development of a facile assay for quantification of malondialdehyde equivalents in DNA. Chemical research in toxicology, 15(1), 65–73. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

Singh, R. P., Singh, P., & Kumar, D. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of MDA with different derivatization reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. Retrieved from [Link]

-

Gül, H. İ., Mete, E., Eren, S. E., Sakagami, H., Yamali, C., & Supuran, C. T. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(11), 2823. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Why does NaBH4 reduce double bonds conjugated to carbonyl groups, while LiAlH4 does not?. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Simbrey, W. M., & Jones, W. (2012). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of analytical methods in chemistry, 2012, 898624. Retrieved from [Link]

-

Reddy, T. S., & Reddy, P. S. N. (2010). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Letters in Organic Chemistry, 7(4), 300-303. Retrieved from [Link]

- Google Patents. (2000). WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides.

-

Tursun, A., Tursun, M., & Wu, L. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 9), o2426. Retrieved from [Link]

- Google Patents. (2010). WO2010095024A2 - An improved process for the preparation of celecoxib.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 183-196. Retrieved from [Link]

-

Le-Dévéhat, F., Martin, C., & Noël, T. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11(4), 319-324. Retrieved from [Link]

-

Study.com. (n.d.). If the reduction of an ester is required, which is a better choice of reagent: lithium aluminum hydride, LiAlH4, or sodium borohydride, NaBH4?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Reddit. (2021). What's the difference between NaBH4 and LiAlH4 in an alcohol reaction?. Retrieved from [Link]

-

Potopnyk, M. A., & Vovk, M. V. (2017). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2017(3), M947. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. 4(2), 343-347. Retrieved from [Link]

-

Akrout, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(22), 4120. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (1998). Malonaldehyde. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Free and Total Malondialdehyde Measured as 2,4-dinitrophenylhydrazine Adduct by HPLC-UV in Hemodialysis Patient Serum. Retrieved from [Link]

-

ResearchGate. (2018). Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). General synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide. Retrieved from [Link]

-

Tursun, A., Tursun, M., & Wu, L. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2426. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. homework.study.com [homework.study.com]

- 11. quora.com [quora.com]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. books.rsc.org [books.rsc.org]

- 15. Alcohol to Chloride (SOCl2 + cat. DMF) [commonorganicchemistry.com]

- 16. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 19. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of 3-(chloromethyl)-1-ethyl-1H-pyrazole derivatives

An In-Depth Technical Guide Topic: Unlocking the Therapeutic Potential of 3-(Chloromethyl)-1-ethyl-1H-pyrazole Derivatives: A Guide to Synthesis and Biological Evaluation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide focuses on a specific, highly versatile scaffold: this compound. While not extensively studied itself, its true value lies in the reactive chloromethyl group, which serves as a synthetic handle for creating diverse libraries of novel derivatives. This document, intended for drug discovery and development professionals, provides a comprehensive overview of the synthetic strategies for derivatization, explores the predicted biological activities based on established pyrazole pharmacology, and offers detailed, field-proven protocols for evaluating their anticancer and antimicrobial potential. Our approach is grounded in explaining the causal relationships behind experimental design, ensuring a robust and logical framework for investigation.

The Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug design, and the five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a particularly privileged structure.[2] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets. The clinical success of pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib, underscores the therapeutic potential of this class of compounds.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities, making them a focal point of ongoing research.[2][5]

The this compound Core: A Gateway to Novel Derivatives

The subject of this guide, this compound, is a key intermediate for chemical library synthesis. The ethyl group at the N1 position enhances lipophilicity, potentially improving membrane permeability, while the chloromethyl group at the C3 position is a potent electrophile, ideal for nucleophilic substitution reactions.

Synthesis of the Core Scaffold